2-(2,6-DIMETHYL-1,5-HEPTADIEN-1-YL)-1,3-DIOXOLANE
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Overview
Description
2-(2,6-DIMETHYL-1,5-HEPTADIEN-1-YL)-1,3-DIOXOLANE is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This specific compound is characterized by the presence of a 2,6-dimethyl-1,5-heptadienyl group attached to the dioxolane ring. It is used in various chemical processes and has applications in different fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include using orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of 1,3-dioxolanes often involves the use of activated carbon catalysts derived from renewable sources like corncob. These catalysts are optimized for high surface area and pore volume, making them suitable for large-scale production . The process involves the ketalization of glycerol with acetone or other carbonyl compounds under optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-DIMETHYL-1,5-HEPTADIEN-1-YL)-1,3-DIOXOLANE undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, chromium trioxide (CrO₃) in pyridine (Py).
Reduction: H₂/Ni, H₂/Rh, zinc (Zn) in hydrochloric acid (HCl), LiAlH₄, NaBH₄.
Substitution: Lithium diisopropylamide (LDA), triethylamine (NEt₃), pyridine (Py), t-butyl potassium (t-BuOK).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce alcohols .
Scientific Research Applications
2-(2,6-DIMETHYL-1,5-HEPTADIEN-1-YL)-1,3-DIOXOLANE has several scientific research applications:
Chemistry: Used as a solvent and co-monomer in the synthesis of polyacetals.
Biology: Employed in the study of muscarinic acetylcholine receptors as it can act as an agonist.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of biofuels and as an oxygenated additive to improve fuel properties.
Mechanism of Action
The mechanism of action of 1,3-dioxolane, 2-(2,6-dimethyl-1,5-heptadienyl)- involves its interaction with various molecular targets and pathways. As a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to the activation of downstream signaling pathways . In industrial applications, its reactivity and stability make it suitable for use as a solvent and additive .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A six-membered ring analog of 1,3-dioxolane with similar chemical properties.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, known for its peroxide properties.
2,2-Dimethyl-1,3-dioxolane: A derivative with two methyl groups, used in similar applications.
Uniqueness
2-(2,6-DIMETHYL-1,5-HEPTADIEN-1-YL)-1,3-DIOXOLANE is unique due to its specific substituent group, which imparts distinct chemical and physical properties. Its ability to act as a muscarinic acetylcholine receptor agonist sets it apart from other dioxolanes .
Properties
CAS No. |
66408-78-4 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H20O2/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,9,12H,4,6-8H2,1-3H3/b11-9+ |
InChI Key |
KSDZVTNRVWBTFN-PKNBQFBNSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C1OCCO1)/C)C |
SMILES |
CC(=CCCC(=CC1OCCO1)C)C |
Canonical SMILES |
CC(=CCCC(=CC1OCCO1)C)C |
66408-78-4 | |
Origin of Product |
United States |
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